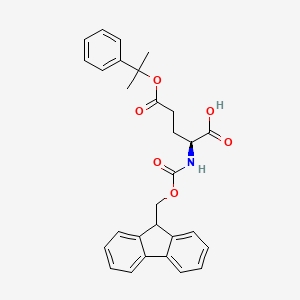

Fmoc-L-Glu(2-phenylisopropyloxy)-OH

Descripción general

Descripción

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its white to pale yellow powder appearance and has a molecular formula of C29H29NO6 with a molecular weight of 487.56 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is crucial for the selective removal of the protecting group in the presence of other protecting groups. The synthetic route typically involves the following steps:

Protection of the Glutamic Acid Side Chain: The side chain of glutamic acid is protected using 2-phenylisopropyl alcohol under acidic conditions.

Fmoc Protection: The amino group of the protected glutamic acid is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-Glu(2-phenylisopropyloxy)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The 2-phenylisopropyl group can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the selective removal of the 2-phenylisopropyl group.

Piperidine: Used for the removal of the Fmoc group.

Dichloromethane (DCM): and : Common solvents used in these reactions.

Major Products Formed

Fmoc-L-Glu-OH: Formed after the removal of the 2-phenylisopropyl group.

L-Glu-OH: Formed after the removal of both the Fmoc and 2-phenylisopropyl groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-L-Glu(2-phenylisopropyloxy)-OH is primarily employed as a building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that allows for the selective coupling of amino acids to form peptide chains. This compound's stability and lower propensity for aspartamide formation make it advantageous over other glutamic acid derivatives .

Comparison of Glutamic Acid Derivatives in SPPS :

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-L-Glu-OH | Standard Fmoc-protected L-glutamic acid | Lacks phenylisopropyl protection |

| Fmoc-L-Glu(Trt)-OH | Contains Trityl protection | Different steric effects due to trityl group |

| Fmoc-L-Asp(OtBu)-OH | Similar structure but with t-butoxy | Different reactivity profile due to t-butoxy |

| This compound | Contains unique 2-phenylisopropyl group | Enhanced stability and selectivity in reactions |

Drug Development

Peptide-Based Drug Design : The compound is instrumental in the design of peptide-based pharmaceuticals. Its ability to enhance the selectivity and efficacy of drug candidates makes it valuable in medicinal chemistry. Research indicates that compounds derived from this structure can modulate biological pathways effectively, potentially leading to treatments with fewer side effects .

Case Study Example : A study highlighted the use of this compound in synthesizing peptides that target melanocortin receptors, which are implicated in obesity treatment. The research demonstrated that these peptides could effectively modulate receptor activity, suggesting therapeutic potential for metabolic disorders .

Bioconjugation

Facilitating Biomolecule Attachment : this compound is utilized in bioconjugation processes where peptides are attached to various biomolecules. This application is crucial for developing targeted therapies and diagnostics, enhancing the specificity and effectiveness of treatments .

Research in Neuroscience

Neuropeptide Synthesis : This compound is significant in synthesizing neuropeptides, which play essential roles in neurotransmission and cognitive functions. By facilitating the creation of neuropeptides, it contributes to understanding neurological disorders and developing potential treatments .

Protein Engineering

Modifying Protein Stability and Function : In protein engineering, this compound aids in modifying proteins to enhance their stability and functionality. This application is vital for biotechnological advancements and enzyme development, where improved protein characteristics are necessary for practical applications .

Mecanismo De Acción

The mechanism of action of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the selective protection and deprotection of the glutamic acid side chain. The 2-phenylisopropyl group protects the side chain during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions. The Fmoc group protects the amino group and can be removed under mild conditions to expose the reactive amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Glu-OH: Lacks the 2-phenylisopropyl group, making it less selective in certain reactions.

Fmoc-L-Asp(2-phenylisopropyloxy)-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

Fmoc-L-Glu(2-phenylisopropyloxy)-OH is unique due to its selective protection of the glutamic acid side chain, which allows for the controlled synthesis of cyclic peptides. This selectivity makes it a valuable tool in peptide synthesis and pharmaceutical research .

Actividad Biológica

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is particularly noted for its applications in peptide synthesis and drug development, where it serves as a crucial building block for creating complex peptide structures.

- Chemical Formula : C₂₉H₂₉NO₆

- Molecular Weight : 487.54 g/mol

- CAS Number : 200616-39-3

- Appearance : White to pale yellow powder

- Purity : ≥ 97% (TLC)

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The compound's structure allows it to participate in peptide synthesis, enabling the formation of cyclic peptides and lactam bridges, which are important in drug design and development.

Applications in Research

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), facilitating the production of cyclic peptides that can exhibit enhanced biological activity compared to linear counterparts. Its ability to form lactam bridges is particularly advantageous for stabilizing peptide structures.

- Drug Development : this compound is being explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and obesity. Research indicates that peptides synthesized using this compound can modulate metabolic pathways effectively.

- Receptor Interaction : Studies suggest that derivatives of Fmoc-L-Glu can interact with melanocortin receptors (MC1-MC5), which are involved in energy homeostasis and inflammation. This interaction may provide insights into developing treatments for obesity and related metabolic disorders .

Study 1: Peptide Modulation of Metabolic Pathways

In a study examining the effects of peptides derived from this compound on metabolic pathways, researchers found that specific peptides could enhance insulin sensitivity and promote glucose uptake in adipose tissues. This suggests potential applications for managing type 2 diabetes .

Study 2: Cyclic Peptides and Cancer Therapy

Another investigation focused on cyclic peptides synthesized from Fmoc-L-Glu derivatives demonstrated cytotoxic effects against glioblastoma cells. The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these peptides, indicating a promising avenue for cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₂₉H₂₉NO₆ |

| Molecular Weight | 487.54 g/mol |

| CAS Number | 200616-39-3 |

| Purity | ≥ 97% (TLC) |

| Application | Peptide synthesis, drug development |

| Biological Activity | Description |

|---|---|

| Peptide Synthesis | Key role in creating cyclic peptides |

| Receptor Interaction | Modulates MC receptors |

| Therapeutic Potential | Effects on metabolic disorders |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718516 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-39-3 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.